molecular formula C12H10BrNO2 B13122046 Methyl 1-bromo-4-methylisoquinoline-3-carboxylate

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate

Cat. No.: B13122046
M. Wt: 280.12 g/mol
InChI Key: IIJVEHOGJUYZAL-UHFFFAOYSA-N
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Description

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom at the 1-position, a methyl group at the 4-position, and a carboxylate ester group at the 3-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate typically involves the bromination of 4-methylisoquinoline-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 1-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or reduced esters.

Scientific Research Applications

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a more oxidized state, such as a carboxylic acid. The ester group can be reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 1-bromo-4-methylisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:

    Methyl 1-chloro-4-methylisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-bromo-4-ethylisoquinoline-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 1-bromo-4-methylquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 1-bromo-4-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3

InChI Key

IIJVEHOGJUYZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)C(=O)OC

Origin of Product

United States

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